Fosfomycin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide
Fosfomycin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfomycin, a broad-spectrum antibiotic, exhibits potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, involving the inhibition of the initial committed step in peptidoglycan biosynthesis, distinguishes it from many other classes of antibiotics. This technical guide provides an in-depth exploration of fosfomycin's mechanism of action against Gram-positive bacteria, detailing its cellular uptake, enzymatic target, and the molecular basis of resistance. This document also includes quantitative data on its in vitro activity and detailed protocols for key experimental assays, intended to serve as a valuable resource for researchers and drug development professionals in the field of antibacterial drug discovery.
Core Mechanism of Action
Fosfomycin's bactericidal effect is achieved through the irreversible inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the biosynthesis of the bacterial cell wall.[1][2][3] This action disrupts the integrity of the peptidoglycan layer, ultimately leading to cell lysis.[4] The mechanism can be dissected into two critical stages: cellular uptake and enzymatic inhibition.
Cellular Uptake
In Gram-positive bacteria such as Staphylococcus aureus, fosfomycin is actively transported into the cell through two primary permease systems: the glycerol-3-phosphate transporter (GlpT) and the hexose-phosphate transporter (UhpT).[4][5][6] These transporters recognize fosfomycin as a structural analog of their natural substrates, phosphoenolpyruvate (PEP) and glucose-6-phosphate (G6P), respectively. The expression of the UhpT system is often induced by the presence of G6P.[6]
Enzymatic Inhibition of MurA
Once inside the cytoplasm, fosfomycin acts as a phosphoenolpyruvate analog and irreversibly inhibits the MurA enzyme.[1][7] MurA catalyzes the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG), a crucial first step in peptidoglycan synthesis.[2][8] Fosfomycin achieves this inhibition by forming a covalent bond with a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme, thereby preventing the binding of PEP and halting cell wall construction.[1][7] In some Gram-positive bacteria, such as those in the low GC content group, there are two MurA isozymes, MurA and MurZ, both of which are susceptible to fosfomycin.[1]
Figure 1: Signaling pathway of fosfomycin's action.
Mechanisms of Resistance
Resistance to fosfomycin in Gram-positive bacteria can emerge through three primary mechanisms: modification of the drug target, impaired drug transport, and enzymatic inactivation.
-
Target Modification: Mutations in the murA gene can alter the active site of the MurA enzyme, reducing its affinity for fosfomycin. A notable example is the Cys119Asp substitution in MurA of Enterococcus faecium, which confers high-level resistance.
-
Impaired Transport: Mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT) can decrease the uptake of fosfomycin into the bacterial cell, leading to reduced susceptibility.[4][5][9] High-level resistance in S. aureus has been associated with combined mutations in both glpT and uhpT.
-
Enzymatic Inactivation: The most common mechanism of enzymatic inactivation in Gram-positive bacteria is mediated by the FosB enzyme.[7] FosB is a metalloenzyme that catalyzes the addition of bacillithiol to fosfomycin, opening the epoxide ring and rendering the antibiotic inactive.[7]
Figure 2: Logical relationship of fosfomycin resistance.
Quantitative Data: In Vitro Susceptibility
The in vitro activity of fosfomycin against various Gram-positive clinical isolates is summarized below. Minimum Inhibitory Concentration (MIC) values are key indicators of an antibiotic's potency.
| Organism | Strain Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 30 | 2 | 4 | [10] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 30 | 4 | 8 | [10] |
| Staphylococcus aureus | - | 80 | - | - | [11] |
| Enterococcus faecalis | Vancomycin-Susceptible | - | 32 | 64 | [1] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 890 | - | - | [9] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 50 | - | - | [2] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 75 | - | - | [8] |
Table 1: Fosfomycin MIC Distribution for Gram-Positive Bacteria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for fosfomycin susceptibility testing.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Fosfomycin powder (analytical grade)
-
Glucose-6-phosphate (G6P) solution
-
Sterile petri dishes
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Micropipettes and sterile tips
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Fosfomycin-Containing Agar Plates: a. Prepare molten MHA and cool to 45-50°C. b. Supplement the MHA with G6P to a final concentration of 25 µg/mL. c. Prepare a stock solution of fosfomycin and perform serial twofold dilutions to achieve the desired final concentrations in the agar plates (e.g., 0.25 to 256 µg/mL). d. Add the appropriate volume of each fosfomycin dilution to separate aliquots of the G6P-supplemented MHA. Mix thoroughly and pour into sterile petri dishes. e. Prepare a control plate containing G6P-supplemented MHA without fosfomycin. f. Allow the agar to solidify completely.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes of preparation, dilute the standardized inoculum 1:10 to obtain a final concentration of approximately 10⁷ CFU/mL.
-
Inoculation: a. Using a multipoint replicator, inoculate the surface of each fosfomycin-containing plate and the control plate with approximately 1-2 µL of the diluted bacterial suspension, resulting in a final spot inoculum of approximately 10⁴ CFU per spot.
-
Incubation: a. Allow the inoculated spots to dry completely before inverting the plates. b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: a. The MIC is defined as the lowest concentration of fosfomycin that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation site should be disregarded. The growth control plate must show confluent growth.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro susceptibility testing of vancomycin-resistant Enterococcus faecium to fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of high-level fosfomycin resistance in Staphylococcus aureus epidemic lineage ST5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. jcdr.net [jcdr.net]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
- 8. In vitro susceptibility of vancomycin-resistant enterococci (VRE) to fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Level Fosfomycin Resistance in Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gold standard susceptibility testing of fosfomycin in Staphylococcus aureus and Enterobacterales using a new agar dilution panel® - PubMed [pubmed.ncbi.nlm.nih.gov]
